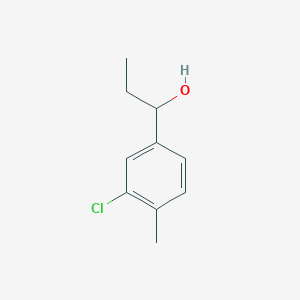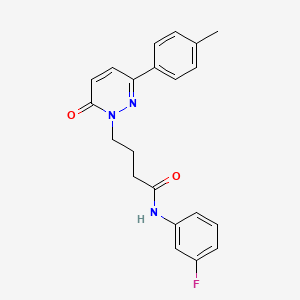
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic molecule that appears to be related to the class of pyridazinone derivatives, which are known for their wide range of biological activities. Although the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds and their properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. For instance, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves these steps and is confirmed by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS . Similarly, the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds involves the reaction of diketene with aromatic primary amine and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate . These methods could potentially be adapted for the synthesis of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using X-ray diffraction and further analyzed using density functional theory (DFT). The conformation analysis of such compounds indicates that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction . For the compound , a similar approach could be used to determine and analyze its molecular structure.
Chemical Reactions Analysis
The reactivity of related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, is significant for their synthetic importance, especially as precursors for heterocyclic compounds . Additionally, pyrrole 2,5-diamide derivatives have been shown to undergo deprotonation in the presence of specific anions, leading to a color change, which indicates potential reactivity for sensing applications . The chemical reactivity of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide could be explored in a similar context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. These properties are crucial for understanding the physicochemical behavior of the compounds . Pyridazinone derivatives have been evaluated for their biological activities, including anticancer, antiangiogenic, and antioxidant properties, using various assays . The physical and chemical properties of N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide could be similarly assessed to determine its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Anticancer Activity
A study by Mehvish et al. (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, demonstrating potential antioxidant activity through DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were carried out, suggesting these compounds could be potent antioxidants at a concentration of 50µg/ml (Mehvish & Kumar, 2022).
New Synthesis Approaches
Sagyam et al. (2009) developed a new synthesis method for pyrrolo[1,2-b]pyridazine derivatives, exploring the reactivity of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tertiary butyl carbazate. This study highlights a facile approach to synthesizing pyrrolo[1,2-b]pyridazine derivatives (Sagyam et al., 2009).
Activated Anilide in Heterocyclic Synthesis
Hafiz et al. (2011) prepared a series of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, confirming the identity of the products through elementary analysis, MS, IR, and 1H NMR spectra, indicating their potential in heterocyclic synthesis applications (Hafiz, Ramiz, & Sarhan, 2011).
Acetoacetanilides in Heterocyclic Synthesis
Harb et al. (2006) explored the synthesis of thienopyridines and other fused derivatives from 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide, demonstrating the compound's utility in producing a variety of heterocyclic compounds (Harb, Hussein, & Mousa, 2006).
Antimicrobial Evaluation of Pyrazole, Thiophene, Thiazole, and 1,3,4-Thiadiazole Derivatives
Farag et al. (2009) reported the synthesis of new derivatives incorporating a pyrimidine ring and their subsequent antimicrobial evaluation, showing moderate activity. This study highlights the compound's potential in developing antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-15-7-9-16(10-8-15)19-11-12-21(27)25(24-19)13-3-6-20(26)23-18-5-2-4-17(22)14-18/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMEDWMLWARGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

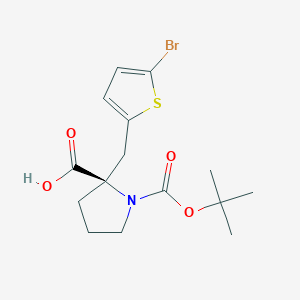
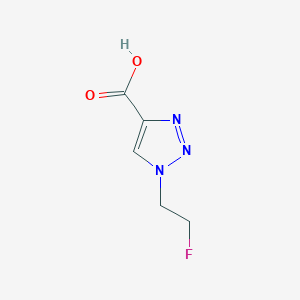
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
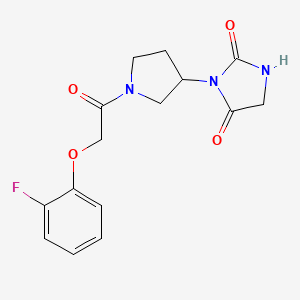
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
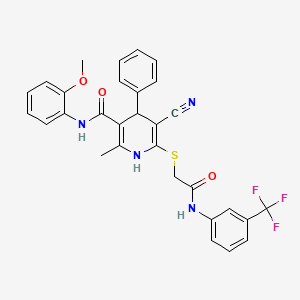
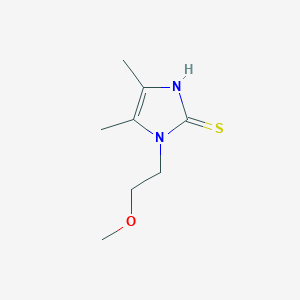
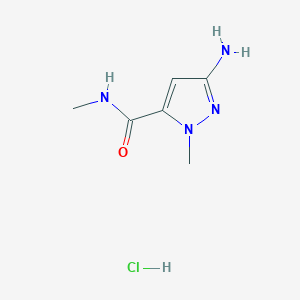

![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
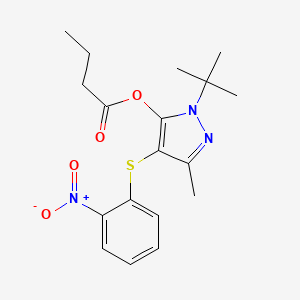
![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)
